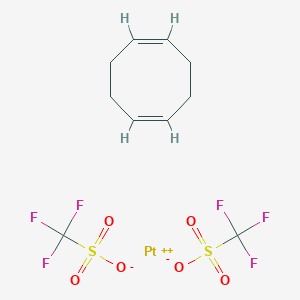
1,5-cyclooctadienebis(trifluoromethanesulfonate)platinum(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Cyclooctadienebis(trifluoromethanesulfonate)platinum(II) is a platinum-based compound with the molecular formula C10H12F6O6PtS2 and a molecular weight of 601.4 g/mol . This compound is known for its applications in catalysis and organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-cyclooctadienebis(trifluoromethanesulfonate)platinum(II) typically involves the reaction of platinum(II) chloride with 1,5-cyclooctadiene in the presence of trifluoromethanesulfonic acid . The reaction is carried out under an inert atmosphere, often using nitrogen or argon, to prevent oxidation of the platinum complex. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves bulk synthesis under controlled conditions to ensure high purity and yield. The use of high-quality starting materials and precise control of reaction parameters are crucial for industrial-scale production .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Cyclooctadienebis(trifluoromethanesulfonate)platinum(II) undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in ligand exchange reactions, where the 1,5-cyclooctadiene ligand is replaced by other ligands such as phosphines or amines.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation and reduction, altering its oxidation state and reactivity.
Common Reagents and Conditions
Common reagents used in reactions with this compound include phosphines, amines, and other nucleophiles. Reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran, under inert atmosphere conditions .
Major Products Formed
The major products formed from reactions involving 1,5-cyclooctadienebis(trifluoromethanesulfonate)platinum(II) depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield platinum-phosphine complexes .
Aplicaciones Científicas De Investigación
1,5-Cyclooctadienebis(trifluoromethanesulfonate)platinum(II) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Material Science: The compound is used in the synthesis of advanced materials, such as conductive polymers and nanomaterials.
Medicinal Chemistry: Research is ongoing into its potential use in the development of anticancer drugs, leveraging its platinum center for DNA interaction.
Mecanismo De Acción
The mechanism of action of 1,5-cyclooctadienebis(trifluoromethanesulfonate)platinum(II) involves its ability to coordinate with various ligands and substrates. The platinum center can form stable complexes with nucleophiles, facilitating various catalytic processes . In medicinal applications, the platinum center can interact with DNA, leading to the formation of DNA adducts that inhibit cell replication and induce apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Carboplatin: Another platinum-based drug with a similar mechanism of action but reduced side effects compared to cisplatin.
Oxaliplatin: A platinum compound used in chemotherapy, particularly for colorectal cancer.
Uniqueness
1,5-Cyclooctadienebis(trifluoromethanesulfonate)platinum(II) is unique due to its specific ligand environment, which imparts distinct reactivity and stability compared to other platinum complexes. Its trifluoromethanesulfonate ligands enhance its solubility and reactivity in organic solvents, making it a versatile catalyst and research tool .
Propiedades
Fórmula molecular |
C10H12F6O6PtS2 |
|---|---|
Peso molecular |
601.4 g/mol |
Nombre IUPAC |
(1Z,5Z)-cycloocta-1,5-diene;platinum(2+);trifluoromethanesulfonate |
InChI |
InChI=1S/C8H12.2CHF3O3S.Pt/c1-2-4-6-8-7-5-3-1;2*2-1(3,4)8(5,6)7;/h1-2,7-8H,3-6H2;2*(H,5,6,7);/q;;;+2/p-2/b2-1-,8-7-;;; |
Clave InChI |
NQBTZXVJKIMWKF-PHFPKPIQSA-L |
SMILES isomérico |
C1/C=C\CC/C=C\C1.C(S(=O)(=O)[O-])(F)(F)F.C(S(=O)(=O)[O-])(F)(F)F.[Pt+2] |
SMILES canónico |
C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Pt+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


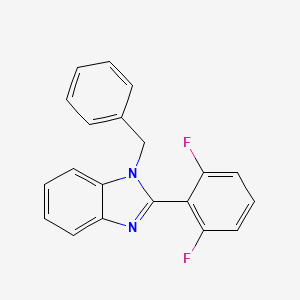


![3-Methoxy-4-((5-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzamide](/img/structure/B12923068.png)
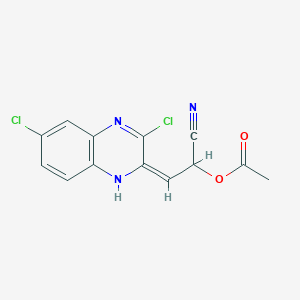
![5,11-dioxa-2,8-dithiatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-4,6,10,12-tetrone](/img/structure/B12923084.png)
![4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-6-methyl-](/img/structure/B12923107.png)
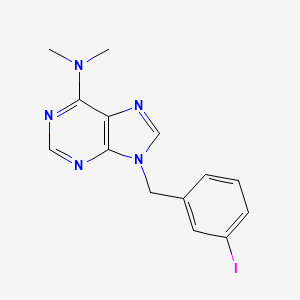


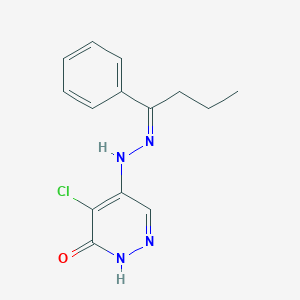
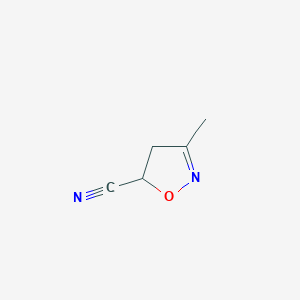
![3-[(Propan-2-yl)oxy]-4-[(thieno[2,3-d]pyrimidin-4-yl)amino]benzamide](/img/structure/B12923125.png)
![5-chloro-6-ethyl-N-[1-(4-nitrophenyl)propyl]pyrimidin-4-amine](/img/structure/B12923129.png)
